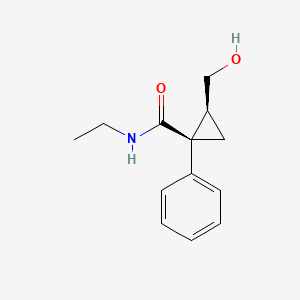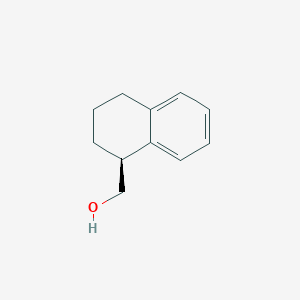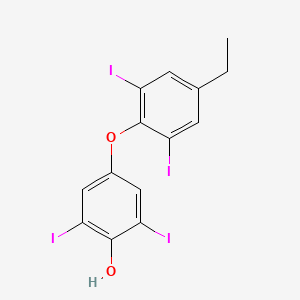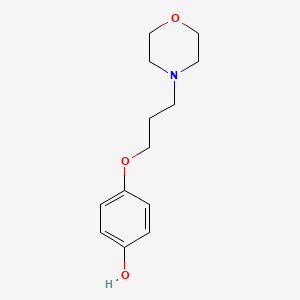
N-Acetoxy-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetoxy-2,6-dimethylaniline: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of 2,6-dimethylaniline, where the amino group is acetylated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetoxy-2,6-dimethylaniline typically involves the acetylation of 2,6-dimethylaniline. One common method is to react 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs .
化学反応の分析
Types of Reactions: N-Acetoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imine derivatives.
Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed:
Oxidation: Quinone imine derivatives.
Reduction: 2,6-dimethylaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetoxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds, particularly anesthetics and analgesics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of N-Acetoxy-2,6-dimethylaniline involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates, such as quinone imines, which can interact with proteins and DNA. This interaction can lead to the formation of adducts, affecting cellular function and potentially leading to cytotoxic effects .
類似化合物との比較
2,6-Dimethylaniline: The parent compound, used in the synthesis of N-Acetoxy-2,6-dimethylaniline.
N-Acetoxy-2,6-dimethylphenylamine: A structurally similar compound with different functional groups.
N-Acetoxy-2,6-dimethylbenzeneamine: Another derivative with similar properties
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
特性
CAS番号 |
336784-29-3 |
|---|---|
分子式 |
C₁₀H₁₃NO₂ |
分子量 |
179.22 |
同義語 |
N-(acetyloxy)-2,6-dimethylbenzenamine; O-Acetyl N-(2,6-Dimethylphenyl)hydroxylamine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)
